4,4-Bis(ethylsulfonyl)but-1-ene

Description

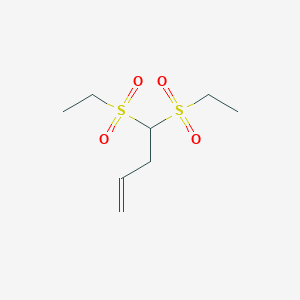

4,4-Bis(ethylsulfonyl)but-1-ene is an organosulfur compound characterized by a linear but-1-ene backbone substituted with two ethylsulfonyl (-SO₂C₂H₅) groups at the 4th carbon position. The sulfonyl moieties are strongly electron-withdrawing, rendering the compound highly polarized and reactive in contexts such as nucleophilic additions or polymerizations.

Properties

CAS No. |

6330-44-5 |

|---|---|

Molecular Formula |

C8H16O4S2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

4,4-bis(ethylsulfonyl)but-1-ene |

InChI |

InChI=1S/C8H16O4S2/c1-4-7-8(13(9,10)5-2)14(11,12)6-3/h4,8H,1,5-7H2,2-3H3 |

InChI Key |

FHAHTBDDCUNZMT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C(CC=C)S(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Preparation via Bis(methanesulfonate) Intermediate

A key intermediate in the synthesis of bis-sulfonyl compounds is the corresponding bis(methanesulfonate) derivative of the alkene backbone. For example, propane-1,3-diyl dimethanesulfonate can be prepared by reacting the corresponding diol with methanesulfonyl chloride in the presence of a base, typically triethylamine, in tetrahydrofuran (THF) at low temperature (0 °C), followed by stirring at room temperature overnight. The product is isolated by aqueous workup and organic extraction, yielding a yellow solid with high purity and quantitative yield.

Example Data for Propane-1,3-diyl dimethanesulfonate:

| Parameter | Value |

|---|---|

| Yield | Quantitative (100%) |

| Melting Point (°C) | 49–51 |

| 1H NMR (500 MHz, CDCl3) | δ 4.36 (t, J=5.9 Hz, 4H), 3.04 (s, 6H), 2.20 (quint, J=5.9 Hz, 2H) |

| 13C NMR (125 MHz, CDCl3) | δ 65.4, 37.6, 29.2 ppm |

| HRMS (ESI) m/z [M+Na]+ | Calculated: 254.9968; Found: 254.9967 |

This intermediate can then be converted to the bis(ethylsulfonyl) derivative by nucleophilic substitution with ethylsulfinyl or ethylsulfonyl nucleophiles, followed by oxidation if necessary.

Oxidation of Bis(thioether) to Bis(sulfone)

Another approach involves first synthesizing the bis(thioether) compound, where ethylthio groups are attached to the butene backbone, followed by oxidation to the corresponding bis(sulfone). Oxidizing agents such as sulfuryl chloride (SO2Cl2) in the presence of acetic anhydride or peracids (e.g., m-chloroperbenzoic acid) are commonly used to convert sulfides to sulfones efficiently.

Use of Bis(sulfonyl) Chlorides as Electrophiles

Bis(sulfonyl) chlorides, such as propane-1,3-bis(sulfinyl) chloride, can be synthesized by oxidation of the corresponding bis(thioacetate) precursors using sulfuryl chloride and acetic anhydride in dichloromethane. These bis(sulfonyl) chlorides serve as electrophilic reagents to introduce sulfonyl groups onto nucleophilic centers, such as alkenes or organometallic intermediates, to yield bis(sulfonyl) derivatives with high purity and yield.

Representative Experimental Procedure for 4,4-Bis(ethylsulfonyl)but-1-ene

Based on the literature, a plausible synthetic route to this compound could be as follows:

Synthesis of 4,4-Bis(ethylthio)but-1-ene: Starting from 4,4-dihalobut-1-ene, perform nucleophilic substitution with sodium ethylthiolate to install ethylthio groups at the 4-position.

Oxidation to this compound: Oxidize the bis(thioether) intermediate using sulfuryl chloride and acetic anhydride or a peracid in an inert solvent such as dichloromethane at controlled temperature (0 °C to room temperature) until complete conversion is confirmed by TLC or NMR.

Purification: The product is purified by column chromatography or recrystallization to obtain the pure bis(sulfone).

Analytical Data and Research Outcomes

Spectroscopic Characterization

- 1H NMR Spectroscopy: Characteristic signals for ethylsulfonyl groups include methyl protons as singlets or triplets near δ 3.0 ppm and methylene protons adjacent to sulfonyl groups typically appearing as multiplets or triplets around δ 2.0–3.5 ppm.

- Mass Spectrometry (MS): Molecular ion peaks corresponding to the bis(sulfone) molecular weight confirm successful oxidation.

- Melting Point: Pure bis(sulfone) compounds often exhibit sharp melting points, indicating high purity.

Kinetic and Equilibrium Studies

Studies on related bis(ethylsulfonyl) compounds demonstrate their stability in aprotic solvents like acetonitrile and dioxane, with careful handling to avoid moisture and CO2 contamination. Stock solutions are prepared freshly for kinetic experiments, confirming the compound's stability under inert atmosphere.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Formation of bis(methanesulfonate) intermediate | Methanesulfonyl chloride, triethylamine, THF, 0 °C to RT | Quantitative yield, solid | Key intermediate for sulfonyl substitution |

| Nucleophilic substitution with ethylthiolate | Sodium ethylthiolate, aprotic solvent | High yield expected | Forms bis(thioether) precursor |

| Oxidation of bis(thioether) to bis(sulfone) | Sulfuryl chloride + acetic anhydride or peracid, DCM, 0 °C to RT | High yield, pure product | Confirmed by NMR, MS, melting point |

| Purification | Column chromatography or recrystallization | Pure compound obtained | Essential for removing side products |

Chemical Reactions Analysis

Types of Reactions: 4,4-Bis(ethylsulfonyl)but-1-ene undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.

Reduction: Reduction of the double bond can yield saturated derivatives.

Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of saturated butane derivatives.

Substitution: Formation of various substituted butene derivatives.

Scientific Research Applications

4,4-Bis(ethylsulfonyl)but-1-ene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Bis(ethylsulfonyl)but-1-ene involves its interaction with various molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(2′-caprolactam-1′-yl)but-1-ene (BCBE)

- Structural Differences : BCBE replaces the ethylsulfonyl groups of 4,4-bis(ethylsulfonyl)but-1-ene with caprolactam (cyclic amide) substituents. This substitution introduces hydrogen-bonding capabilities via the amide N-H and carbonyl groups.

- Reactivity and Applications: BCBE forms co-crystals with halogen-bond donors like 1,4-diiodotetrafluorobenzene (1,4-DITFB), resulting in extended polymeric networks stabilized by halogen bonds (C-I⋯O) and hydrogen bonds.

4,4′-Bis(dimethylamino)-benzophenone (BDMABP)

- Structural Differences: BDMABP features a benzophenone core with dimethylamino (-N(CH₃)₂) groups at the 4,4′ positions. Unlike this compound, BDMABP lacks sulfonyl groups but includes aromatic and amine functionalities.

- Reactivity and Applications: BDMABP forms co-crystals with halogen-bond donors through bifurcated interactions involving its carbonyl oxygen. BDMABP’s aromaticity and amine groups also enable π-π stacking and acid-base reactions, which are less relevant to the sulfonyl-dominated chemistry of the target compound .

5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives

- Structural Differences : This pesticide class incorporates an ethylsulfonyl group on a pyridine ring fused to a pyrazolo-pyrimidine scaffold. While distinct from this compound’s aliphatic structure, the ethylsulfonyl group is critical for bioactivity.

- Reactivity and Applications : The ethylsulfonyl moiety enhances solubility and electron-deficient character, promoting interactions with biological targets (e.g., enzymes in pests). This aligns with the broader role of sulfonyl groups in agrochemicals, though this compound’s applications in this domain remain unverified .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Electron-Withdrawing Effects : Ethylsulfonyl groups in this compound likely enhance electrophilicity at the double bond, making it susceptible to nucleophilic attack—a property exploited in BCBE’s co-crystallization but underexplored for the target compound .

- Supramolecular Chemistry : BCBE and BDMABP demonstrate that substituent choice (amide vs. sulfonyl vs. amine) dictates crystal packing motifs. Sulfonyl groups may offer unique advantages in designing materials with tailored polarity or stability .

Biological Activity

4,4-Bis(ethylsulfonyl)but-1-ene is a sulfonyl-substituted compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 6330-44-5

- Molecular Formula : C10H18O4S2

- Molecular Weight : 274.37 g/mol

The biological activity of this compound primarily arises from its ability to act as a Michael acceptor in various biochemical reactions. This property allows it to interact with nucleophiles, including thiols and amines, leading to the formation of covalent bonds. Such interactions can modify protein functions and influence cellular signaling pathways.

Key Mechanisms:

- Covalent Bond Formation : The compound can form stable adducts with nucleophilic residues in proteins, potentially altering their activity.

- Inhibition of Enzymatic Activity : By modifying key amino acid residues in enzymes, it can inhibit their function, which may be beneficial in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has shown inhibitory activity against several bacterial strains, suggesting potential applications as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers explored the antitumor efficacy of this compound in vitro. The compound was tested against human cancer cell lines (e.g., HeLa and MCF-7) and exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity . The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains . This study suggests its potential as a lead compound for developing new antibiotics.

Table 1: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 4,4-Bis(ethylsulfonyl)but-1-ene, and how can reaction conditions be optimized?

Methodological Answer:

- Oxidation of Sulfides : Start with a sulfide precursor (e.g., 4,4-bis(ethylthio)but-1-ene) and oxidize using potassium permanganate (KMnO₄) in acidic or alkaline conditions to form sulfones. Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to control selectivity .

- Substitution Reactions : Halogenated intermediates (e.g., 4,4-dihalobut-1-ene) can undergo nucleophilic substitution with ethylsulfinate salts. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity .

- Purification : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the product. Confirm purity via melting point analysis and NMR spectroscopy.

Table 1: Reaction Optimization Parameters

| Reaction Type | Reagents/Conditions | Key Variables to Monitor |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄/H₂O | pH, temperature, reaction time |

| Substitution | NaSO₂Et, DMF, 70°C | Solvent polarity, stoichiometry |

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify sulfonyl groups (δ ~3.3–3.5 ppm for CH₂-SO₂) and alkene protons (δ ~5.8–6.2 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- IR Spectroscopy : Confirm sulfone C=O stretches (~1300–1150 cm⁻¹) and alkene C=C stretches (~1650 cm⁻¹).

- Chromatography : Utilize HPLC with a C18 column and a mobile phase of methanol/buffer (65:35) at pH 4.6 to assess purity .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to study phase transitions and thermal stability.

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : Keep in a tightly sealed amber glass container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) during handling.

- Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste compliant with local regulations .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity in Diels-Alder or Michael addition reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing sulfonyl groups activate the alkene for nucleophilic attacks (e.g., Michael additions). Use DFT calculations to map electron density distributions and predict regioselectivity .

- Steric Effects : The bulky ethylsulfonyl groups may hinder [4+2] cycloadditions. Test reactivity with dienes of varying steric demands (e.g., cyclopentadiene vs. furan derivatives) .

- Experimental Validation : Compare reaction rates and yields with control compounds lacking sulfonyl groups (e.g., but-1-ene derivatives) to isolate electronic/steric contributions .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the stability and interactions of this compound in polymer matrices?

Methodological Answer:

- DFT for Electronic Structure : Calculate HOMO-LUMO gaps to assess susceptibility to oxidation or nucleophilic attack. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .

- MD for Bulk Properties : Simulate polymer-composite interfaces using GROMACS. Parameterize force fields based on sulfonyl group partial charges and bond lengths .

- Validation : Correlate simulation data with experimental tensile strength or glass transition temperatures (Tg) from dynamic mechanical analysis (DMA).

Q. How should researchers resolve contradictions in bioactivity data (e.g., agonist vs. antagonist effects) observed for sulfone-containing analogs?

Methodological Answer:

- Assay-Specific Factors :

- Test compound this compound in multiple cell lines (e.g., MCF-7 vs. HEK293) to identify model-dependent effects.

- Vary concentration ranges (e.g., 1 nM–10 µM) to detect biphasic responses .

- Structural Comparisons : Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) and compare bioactivity profiles .

- Data Normalization : Include positive/negative controls (e.g., tamoxifen for ER antagonism) in all assays to standardize interpretations.

Q. Table 2: Key Variables in Bioactivity Studies

| Variable | Impact on Results | Mitigation Strategy |

|---|---|---|

| Cell Line | Receptor expression levels | Use isogenic cell lines |

| Concentration Range | Off-target effects at high doses | Conduct dose-response curves |

| Assay Duration | Time-dependent cytotoxicity | Limit exposure to <48 hours |

Q. What strategies can stabilize this compound under high-temperature or acidic conditions?

Methodological Answer:

- Additive Screening : Incorporate radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to inhibit degradation.

- pH Buffering : Use phosphate or acetate buffers (pH 4–6) to minimize acid-catalyzed hydrolysis .

- Accelerated Aging Studies : Conduct thermal gravimetric analysis (TGA) at 100–150°C to identify decomposition pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.